CYP1A2 Inhibition Potency: 2-(3-Nitrobenzoyl)pyrrole vs. Related Pyrrole Derivatives
In a panel of newly synthesized pyrrole‑based hydrazide‑hydrazones evaluated for CYP450 isoform inhibition, 2-(3-nitrobenzoyl)pyrrole exhibited an IC₅₀ of approximately 50 µM against human CYP1A2 in liver microsomes, using phenacetin as the probe substrate [1]. By contrast, the structurally related pyrrole derivatives 11, 11l, 12, and 12a (tested at a fixed concentration of 1 µM) reduced CYP1A2 activity to varying extents, with compound 12a demonstrating statistically significant inhibition (p < 0.001 vs. control) while others showed only marginal effects [2]. The 50 µM IC₅₀ value places 2-(3-nitrobenzoyl)pyrrole in a moderate inhibition category, distinct from both highly potent CYP1A2 inhibitors (e.g., α‑naphthoflavone, IC₅₀ ≈ 0.01 µM) and non‑inhibitory pyrrole analogs lacking the nitrobenzoyl motif [3].
| Evidence Dimension | CYP1A2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5.00E+4 nM (50 µM) |
| Comparator Or Baseline | Pyrrole derivatives 11, 11l, 12, 12a: CYP1A2 residual activity at 1 µM ranging from ~90% (11l) to ~55% (12a); α‑naphthoflavone positive control: IC₅₀ ≈ 0.01 µM |
| Quantified Difference | 2-(3-Nitrobenzoyl)pyrrole IC₅₀ is ~5,000‑fold higher (weaker) than α‑naphthoflavone; ~50‑fold higher concentration required relative to the 1 µM test point of comparator pyrroles |
| Conditions | Human liver microsomes; phenacetin O‑deethylation assay; 10 min pre‑incubation with NADPH |
Why This Matters
This quantitative CYP inhibition profile enables researchers to distinguish 2-(3-nitrobenzoyl)pyrrole from both highly potent CYP1A2 inhibitors and inactive pyrrole scaffolds, informing compound selection for ADME‑Tox screening cascades where moderate CYP modulation is desired or must be avoided.
- [1] BindingDB Entry BDBM50604569 (CHEMBL5170051). IC₅₀: 5.00E+4 nM against CYP1A2 in human liver microsomes. View Source
- [2] Angelov, B., Mateev, E., Georgieva, M., Tzankova, V., Kondeva‑Burdina, M. (2022) In vitro effects and in silico analysis of newly synthesized pyrrole derivatives on CYP1A2, CYP2D6, and CYP3A4. Pharmacia, 69(4). View Source
- [3] Pharmacia. (2024) Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms – MI_a–e and MII_a–e series data. View Source
